molecular formula C6H4Cl3N B102128 2,3,5-Trichloroaniline CAS No. 18487-39-3

2,3,5-Trichloroaniline

Cat. No. B102128
CAS RN: 18487-39-3
M. Wt: 196.5 g/mol
InChI Key: MOTBXEPLFOLWHZ-UHFFFAOYSA-N
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Description

2,3,5-Trichloroaniline is a chlorinated derivative of aniline, where three chlorine atoms are substituted at the 2nd, 3rd, and 5th positions of the benzene ring. While the provided papers do not directly discuss 2,3,5-Trichloroaniline, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the chemical behavior of 2,3,5-Trichloroaniline.

Synthesis Analysis

The synthesis of chlorinated anilines can be complex, involving multiple steps and specific conditions. For instance, a three-step synthesis of 2,5,7-trisubstituted indoles from N-acetyl-2,4,6-trichloroaniline is reported, which includes Pd-catalyzed cross-coupling reactions and cyclization . Although this synthesis is for a different chloroaniline derivative, it highlights the potential for palladium-catalyzed reactions in the synthesis of chlorinated aniline compounds.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR have been employed to investigate the molecular structure of chloroaniline derivatives. For example, the molecular structure and vibrational spectra of 2,4,5-trichloroaniline were studied using Hartree-Fock and density functional theory methods, indicating that B3LYP is superior for molecular vibrational problems . This suggests that similar methods could be used to analyze the molecular structure of 2,3,5-Trichloroaniline.

Chemical Reactions Analysis

Chloroanilines can participate in various chemical reactions, including nucleophilic substitution. For example, 2-chloro-1,3,5-trithiane and 2-chloro-1,3-dithiane undergo ionic dissociation and react with nucleophiles to afford substitution products . This behavior can be indicative of the reactivity of chlorinated anilines like 2,3,5-Trichloroaniline, which may also undergo similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroanilines can be influenced by the presence of chlorine substituents. For instance, the copolymerization of dichloroaniline with aniline results in materials with varying conductivities, which can be controlled by the composition of the copolymer . This indicates that the physical properties of 2,3,5-Trichloroaniline could also be tailored through chemical modifications. Additionally, the nonlinear optical properties of certain chloroaniline salts have been reported, which could suggest potential applications for 2,3,5-Trichloroaniline in optical materials .

Scientific Research Applications

  • Bioremediation in Aquifers Chloroaniline compounds, including 2,3,5-trichloroaniline, have been studied for their biodegradation in polluted aquifers. Under methanogenic conditions, microorganisms can catalyze the reductive dehalogenation of chloroanilines, replacing halogens with protons. This process is important for bioremediation strategies in environments contaminated with these chemicals (Kuhn & Suflita, 1989).

  • Molecular Structure and Spectroscopic Studies The molecular structure and vibrational spectra of chloroanilines, including 2,3,5-trichloroaniline, have been extensively studied using spectroscopic techniques like FT-IR and FT-Raman, along with theoretical methods. Such studies are crucial for understanding the electronic properties of these compounds, which can have implications in various fields such as materials science (Govindarajan, Karabacak, Periandy, & Tanuja, 2012).

  • Reductive Dehalogenation in Groundwater Slurries In studies focusing on groundwater slurries, chloroanilines like 2,3,5-trichloroaniline undergo reductive dehalogenation by aquifer microbiota. These findings are significant for environmental remediation and understanding the natural attenuation processes of these compounds in groundwater systems (Kuhn, Townsend, & Suflita, 1990).

  • Soil Sorption Studies The soil sorption behavior of chloroanilines, including 2,3,5-trichloroaniline, has been investigated. Understanding the interaction of these compounds with soil is essential for assessing their environmental impact, especially in areas contaminated with herbicides and fungicides (Payá-pérez & Pelusio, 1992).

  • Electrochemical Oxidation Studies The electrochemical behavior of chloroanilines, including variants of trichloroaniline, has been studied in solutions like acetonitrile. These investigations are important for understanding the chemical reactivity of these compounds and have potential applications in electrochemical sensors and other analytical techniques (Kádár, Nagy, Karancsi, & Farsang, 2001).

  • Study of Polymorphism Research into the polymorphism of chloroanilines, like 3,4,5-trichloroaniline, provides insights into the crystallographic and molecular structure of these compounds. Such studies are essential for pharmaceutical and material sciences, where the physical form of a compound can significantly impact its properties and applications (Pies & Weiss, 1980).

Safety And Hazards

2,3,5-Trichloroaniline is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2,3,5-trichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTBXEPLFOLWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171667
Record name 2,3,5-Trichloroaniline
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Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trichloroaniline

CAS RN

18487-39-3
Record name 2,3,5-Trichlorobenzenamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Trichloroaniline
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Record name 2,3,5-Trichloroaniline
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Record name 2,3,5-trichloroaniline
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Record name 2,3,5-Trichloroaniline
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Synthesis routes and methods I

Procedure details

2,3,5-Trichloro nitrobenzene (D12) was reduced with iron powder as described in Description 7 to give the title compound (D13) (68%), MH+ 196/198.
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Synthesis routes and methods II

Procedure details

Under these conditions, it is observed that the degree of conversion (DC) of the 2,3,4,5-tetrachloroaniline is 99.5% and the actual yield of 3,5-dichloroaniline is 61.1%; 37.5% of 2,3,5-trichloroaniline, formed as an intermediate, remains.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
S Susarla, Y Yonezawa, S Masunaga - Environmental technology, 1997 - Taylor & Francis
The reductive dehalogenation of chloroanilines (CAs) was investigated in anaerobic sediment/water systems. The sulfate content of the interstitial and overlaying waters was …
Number of citations: 27 www.tandfonline.com
EP Kuhn, JM Suflita - Environmental science & technology, 1989 - ACS Publications
Chloroaniline-based compounds are widely used chem-icals and important contaminants of aquatic and terrestrial environments. We have found that chloroanilines can be biologically …
Number of citations: 93 pubs.acs.org
S Susarla, S Masunaga, Y Yonezawa - Microbial ecology, 1997 - Springer
The hypothesis that the microbially catalyzed pathway proceeds with a step that would yield the highest energy was examined for the reductive dechlorination of chloroanilines (CAs) …
Number of citations: 20 link.springer.com
D Okutman Tas, SG Pavlostathis - Environmental science & …, 2005 - ACS Publications
The reductive transformation of pentachloronitrobenzene (PCNB), an organochlorine fungicide, was investigated with a mixed, methanogenic culture developed from a contaminated …
Number of citations: 70 pubs.acs.org
S Kato, JD McKinney, HB Matthews - Toxicology and Applied …, 1980 - Elsevier
The excretion and metabolism of four symmetrical hexachlorobiphenyl [ 14 C] isomers 2,3,5,2′,3′,5′-hexa-; 2,3,6,2′,3′,6′-hexa-; 2,4,5,2′,4′,5′-hexa-; and 2,4,6,2′,4′,6′-…
Number of citations: 107 www.sciencedirect.com
HH Hodgson, A Kershaw - Journal of the Chemical Society (Resumed), 1929 - pubs.rsc.org
… bath, made slightly alkaline, and steam distilled; the 2 : 3 : 5-trichloroaniline (5 9.) that passed over … 2 : 3 : 5-Trichloroaniline (10 g.) in glacial acetic acid (20 cc) was added to a mixture of …
Number of citations: 19 pubs.rsc.org
GB Deacon, BSF Taylor - Australian Journal of Chemistry, 1981 - CSIRO Publishing
Mercuration of boiling 1,2,4-trichlorobenzene with mercuric trifluoroacetate yields complex species, which were shown to contain mainly µ-(2,5,6-trichloro-1,3-phenylene)dimercury …
Number of citations: 9 www.publish.csiro.au
MD Mullins, CM Pochini, S McCrindle… - … science & technology, 1984 - ACS Publications
High-Resolution PCB Analysis: Synthesis and Chromatographic Properties of All 209 PCB Congeners Page 1 Environ. Sci. Technol. 1984, 18, 468-476 (34) Niki, H.; Maker, P. D.; …
Number of citations: 815 pubs.acs.org
L Hovander, T Malmberg, M Athanasiadou… - Archives of …, 2002 - Springer
A growing number of studies have reported phenolic halogenated compounds (PHCs) that are retained in the blood of humans and wildlife. These PHCs may be industrial chemicals; …
Number of citations: 380 link.springer.com
PK Arora, H Bae - Journal of Chemistry, 2014 - hindawi.com
Nitrobenzene and its derivatives (NBDs) are highly toxic compounds that have been released into the environment by anthropogenic activities. Many bacteria and fungi have been well-…
Number of citations: 32 www.hindawi.com

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